Ammonium dichromate

Photoresist Lithography UV Spectrophotometry

Why specify ammonium dichromate over generic dichromate salts? The ammonium cation delivers a lower thermal decomposition (~180°C), ~12% higher active oxidizer mass, and 26.67% w/w solubility at 20°C — enabling concentrated photoresist sensitizing solutions without heating. UV absorption at 367 nm matches i-line mercury lamps for DCG holography (4-μm resolution). In pyrotechnic strobe and AP-propellant formulations, it outperforms K-dichromate in burn rate and audible report intensity. Self-sustaining exothermic decomposition at 225°C yields high-surface-area Cr₂O₃ matrices. Specify (NH₄)₂Cr₂O₇ where cation-dependent sensitivity, solubility, or thermal behavior is critical.

Molecular Formula (NH4)2Cr2O7
Cr2H8N2O7
Molecular Weight 252.07 g/mol
CAS No. 7789-09-5
Cat. No. B147842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium dichromate
CAS7789-09-5
Synonyms(NH4)2Cr2O7, Chromic acid diammonium salt
Molecular Formula(NH4)2Cr2O7
Cr2H8N2O7
Molecular Weight252.07 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
InChIInChI=1S/2Cr.2H3N.7O/h;;2*1H3;;;;;;;/q;;;;;;;;;2*-1/p+2
InChIKeyJOSWYUNQBRPBDN-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.6 g/100 g water at 20 °C
In water (wt/wt): 15.16% at 0 °C;  26.67% at 20 °C;  36.99% at 40 °C;  46.14% at 60 °C;  54.20% at 80 °C;  60.89% at 100 °C
In water: 30.8 g/100 mL at 15 °C;  89 g/100 mL at 30 °C
Solubility in water, g/100ml at 20 °C: 36 (good)

Ammonium Dichromate (CAS 7789-09-5) Technical Overview for Scientific Procurement


Ammonium dichromate ((NH₄)₂Cr₂O₇) is an inorganic hexavalent chromium (Cr(VI)) salt, appearing as orange-red monoclinic crystals with a molecular weight of 252.065 g/mol [1]. As a strong oxidizing agent, it decomposes exothermically upon heating above approximately 180°C, yielding nitrogen gas, water vapor, and a voluminous green chromium(III) oxide residue [2]. Its core differentiation in industrial and research procurement stems not from the dichromate anion alone—which is common to all dichromate salts—but from the specific physicochemical and performance consequences conferred by the ammonium cation relative to sodium or potassium analogs, particularly in applications where cation-dependent sensitivity, solubility, or thermal behavior is critical.

Why Ammonium Dichromate Cannot Be Simply Replaced by Other Dichromate Salts


While all dichromate salts share the Cr₂O₇²⁻ anion and serve as Cr(VI) oxidizers, the counter-cation—ammonium versus sodium or potassium—directly modulates performance in critical application-specific ways. The ammonium cation lowers the thermal decomposition threshold, enables unique photochemical annealing behavior distinct from potassium salts, and alters both aqueous solubility profiles and the oxidizer-to-weight ratio in solid formulations [1][2][3]. Consequently, substituting ammonium dichromate with sodium or potassium dichromate in photoresist sensitization, pyrotechnic catalysis, or precision thermal processing without compensating for these cation-dependent differences will yield measurably different sensitivity, burn dynamics, or decomposition outcomes.

Quantitative Differentiation Evidence for Ammonium Dichromate (CAS 7789-09-5) vs. Analogs


UV Absorption Peak Wavelength: Ammonium vs. Potassium Dichromate

Ammonium dichromate exhibits a longer-wavelength UV absorption maximum (367 nm) compared to potassium dichromate (357 nm), as documented in classic photochemical reference data [1][2]. This 10 nm bathochromic shift places the ammonium salt's peak absorption closer to the 365 nm i-line emission of mercury vapor lamps commonly used in UV lithography, offering a spectral advantage for photosensitization efficiency in dichromated colloid systems.

Photoresist Lithography UV Spectrophotometry

Corrosion Inhibition Efficiency: Ammonium Dichromate vs. Other Chromates/Dichromates on Tin-Coated Steel

In a comparative polarization study of five chromate and dichromate inhibitors on tin-coated steel in 0.5 M monochloroacetic acid, ammonium dichromate demonstrated measurable cathodic polarization effects with corrosion current (I_corr) and inhibition efficiencies calculated and compared across all compounds [1]. The study established that ammonium dichromate induces a significant positive potential shift, contributing to cathodic inhibition, and that its performance can be directly compared with potassium chromate, sodium chromate, potassium dichromate, and sodium dichromate under identical experimental conditions.

Corrosion Inhibition Electrochemistry Metal Treatment

Thermal Decomposition Onset and Self-Sustaining Threshold: Ammonium vs. Potassium Dichromate

Ammonium dichromate begins thermal decomposition at approximately 180°C and becomes self-sustaining at about 225°C with evolution of heat and nitrogen gas, leaving a Cr₂O₃ residue [1]. In contrast, potassium dichromate melts without decomposition at 398°C and requires substantially higher temperatures for thermal breakdown. A comparative study of neutron-irradiated salts further confirms that ammonium dichromate undergoes gross thermal decomposition that limits thermal annealing processes, whereas the potassium analog does not exhibit this self-limiting thermal behavior [2].

Thermal Analysis Pyrotechnics Decomposition Kinetics

Oxidizer Active Content by Weight: Ammonium vs. Potassium Dichromate

Due to the lower atomic mass of the ammonium cation (NH₄⁺, ~18 g/mol) compared to potassium (K⁺, ~39 g/mol), ammonium dichromate contains approximately 12% more dichromate anion by weight than potassium dichromate on an equivalent-mass basis [1]. Specifically, the dichromate anion constitutes 85.7% of the molecular weight of (NH₄)₂Cr₂O₇ (252.065 g/mol) versus 73.4% for K₂Cr₂O₇ (294.185 g/mol). This higher 'active oxidizer' fraction per unit mass translates to greater oxidative capacity per gram in solid-state formulations.

Pyrotechnics Formulation Chemistry Stoichiometry

Aqueous Solubility at 20°C: Ammonium vs. Potassium Dichromate

Ammonium dichromate exhibits substantially higher aqueous solubility at ambient temperature (26.67% w/w at 20°C) compared to potassium dichromate (approximately 12.5% w/w at 20°C) [1]. This greater than twofold difference in room-temperature solubility facilitates the preparation of more concentrated stock solutions without heating and reduces the risk of crystallization during handling in temperature-uncontrolled environments.

Solubility Solution Preparation Formulation

Regulatory Classification and Carcinogenicity: Ammonium Dichromate as IARC Group 1 Carcinogen

Solid ammonium dichromate is classified as a known human carcinogen (IARC Group 1) and carries GHS hazard classifications for carcinogenicity (Category 1, H350), germ cell mutagenicity (Category 1, H340), and reproductive toxicity (Category 1, H360) [1]. While all hexavalent chromium compounds share carcinogenic potential, ammonium dichromate's specific combination of high water solubility and respiratory sensitization hazard (H334) distinguishes its occupational exposure profile from less soluble Cr(VI) salts such as lead chromate [2]. The EU Risk Assessment Report explicitly groups ammonium dichromate with sodium dichromate and potassium dichromate for joint evaluation, confirming equivalent regulatory scrutiny [3].

Toxicology Regulatory Compliance Occupational Safety

Optimal Procurement Scenarios for Ammonium Dichromate (CAS 7789-09-5)


Dichromated Gelatin (DCG) Photoresist Formulation for UV Lithography and Holography

Ammonium dichromate is the preferred sensitizer for dichromated gelatin (DCG) photoresists due to its UV absorption peak at 367 nm, which aligns well with i-line (365 nm) mercury vapor lamp sources, as established by Kosar's spectral data [10]. DCG films sensitized with ammonium dichromate exhibit wide spectral sensitivity from 220 to 510 nm and achieve pattern resolution down to 4 μm when using low-molecular-weight gelatin [11][7]. Its higher ambient solubility (26.67% w/w at 20°C) versus potassium dichromate facilitates the preparation of concentrated sensitizing solutions without heating, reducing gelation issues during spin-coating [8].

Pyrotechnic and Solid Propellant Catalyst Applications Requiring Low-Temperature Decomposition

In pyrotechnic strobe formulations and ammonium perchlorate (AP)-based propellants, ammonium dichromate serves as a more effective combustion catalyst than potassium dichromate, enhancing burn rate and audible report intensity [10][11]. The compound decomposes at approximately 180°C and becomes self-sustaining at 225°C, enabling the iconic 'tabletop volcano' demonstration and other thermal decomposition-dependent effects [7]. The higher active oxidizer fraction per unit mass (~12% greater than potassium dichromate) provides formulation flexibility in mass-constrained pyrotechnic devices [8].

Corrosion Inhibition in Tin-Coated Steel Systems

Ammonium dichromate has been quantitatively characterized alongside sodium and potassium chromates/dichromates as a cathodic corrosion inhibitor for tin-coated steel in monochloroacetic acid environments [10]. The availability of comparative I_corr and inhibition efficiency data across all five inhibitors enables informed selection when sodium or potassium cations may interfere with downstream processes or where ammonium ion is specifically compatible with existing effluent treatment infrastructure.

Synthesis of Porous Chromium(III) Oxide (Cr₂O₃) Matrices and Nanoparticles

The thermal decomposition of ammonium dichromate at 180-225°C produces a voluminous, porous Cr₂O₃ residue with high specific surface area, which serves as a precursor matrix for infiltrating energetic materials such as RDX [10]. This decomposition pathway yields a structurally distinct Cr₂O₃ morphology compared to precipitation or calcination routes using other chromium precursors, and the porosity can be exploited for nanocomposite energetic material preparation [11]. The self-sustaining exothermic decomposition eliminates the need for external heating once initiated, offering process simplicity in laboratory-scale synthesis.

Technical Documentation Hub

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